molecular formula C8H9ClN2O2 B8492136 Methyl 2-chloro-6-(methylamino)isonicotinate

Methyl 2-chloro-6-(methylamino)isonicotinate

Cat. No.: B8492136
M. Wt: 200.62 g/mol
InChI Key: LFPXWFIWCQMOQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-chloro-6-(methylamino)isonicotinate is a useful research compound. Its molecular formula is C8H9ClN2O2 and its molecular weight is 200.62 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

methyl 2-chloro-6-(methylamino)pyridine-4-carboxylate

InChI

InChI=1S/C8H9ClN2O2/c1-10-7-4-5(8(12)13-2)3-6(9)11-7/h3-4H,1-2H3,(H,10,11)

InChI Key

LFPXWFIWCQMOQT-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=CC(=C1)C(=O)OC)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-chloro-6-(methylamino)isonicotinic acid (18.1 g, 97 mmol) in 600 mL MeOH was added thionyl chloride (7.783 mL, 107 mmol) very slowly (emits HCl gas violently). Reaction refluxed to 65° C. for 2 h. After 2 h, reaction was concentrated in vacuo. The residue was dissolved in EtOAc (400 mL) and neutralized with saturated NaHCO3 solution (300 mL). The aqueous solution was extracted with EtOAc (150 mL×3). The combined organics were washed with brine (150 mL), dried over Mg2SO4, filtered, and concentrated in vacuo. Purification by normal phase chromatography (5% EtOAc/hexanes, then 20% EtOAc/hexanes) yielded 11.3 g (58%) of methyl 2-chloro-6-(methylamino)isonicotinate as a yellow brown solid. 1H NMR (CDCl3, 400 mHz) 7.08 (d, J=0.91 Hz, 1H); 6.84 (d, J=0.73 Hz, 1H); 5.09 (s, NH); 3.92 (s, 3H); 2.96 (d, J=5.31 Hz, 3H); LC/MS [M+H]+=201.0.
Quantity
18.1 g
Type
reactant
Reaction Step One
Quantity
7.783 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step One

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